4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
Description
4-[(2,5-Dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a polycyclic indole derivative with a unique substitution pattern. Its structure features a central 6,7-dihydroindole core substituted at the 1-position with a 4-methoxyphenyl group, at the 2-position with a phenyl ring, at the 4-position with a (2,5-dimethylphenyl)sulfanyl moiety, and at the 5-position with a carbaldehyde functional group.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO2S/c1-20-9-10-21(2)29(17-20)34-30-23(19-32)11-16-27-26(30)18-28(22-7-5-4-6-8-22)31(27)24-12-14-25(33-3)15-13-24/h4-10,12-15,17-19H,11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZESYZRCZLBZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H24N2O1S
- Molecular Weight : 372.51 g/mol
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing methoxy groups have shown enhanced activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methoxyphenyl derivative | E. coli | 64 µg/mL |
| 4-Methoxyphenyl derivative | S. aureus | 128 µg/mL |
Anticancer Activity
The indole framework is well-known for its anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For example, compounds similar to the target compound have demonstrated cytotoxic effects in human cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF7 (breast cancer) | 10 | Cell cycle arrest |
Enzyme Inhibition
The compound's sulfanyl group may play a critical role in inhibiting specific enzymes. Inhibitors derived from similar structures have been shown to effectively block enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes . This suggests that the target compound might also possess anti-inflammatory properties.
Case Studies
-
Study on Antibacterial Activity
A study conducted by Chikhalia et al. evaluated various derivatives of phenyl sulfanyl compounds against common pathogens. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity, particularly with methoxy substitutions . -
Anticancer Properties Investigation
Another research effort focused on the anticancer potential of indole derivatives. The study found that certain indole compounds could inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro tests conducted using the National Cancer Institute's 60-cell line screening protocol demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The presence of the indole and aldehyde functional groups is believed to contribute to its biological activity by facilitating interactions with cellular receptors or enzymes involved in cancer pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Testing Methods : The antimicrobial efficacy was assessed using standard methods such as the well diffusion method, where the diameter of the inhibition zone was measured to determine effectiveness compared to standard antibiotics.
Synthesis Pathways
The synthesis of 4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multi-step reactions that include:
- Formation of Indole Framework : Utilizing precursors that undergo cyclization reactions.
- Introduction of Functional Groups : Subsequent steps involve the addition of sulfur-containing moieties and methoxy groups through electrophilic aromatic substitution or nucleophilic addition reactions.
Reaction Conditions
The synthesis often requires specific conditions such as:
- Solvent Choice : Common solvents include toluene or ethanol.
- Temperature Control : Reactions are generally conducted under reflux conditions to ensure complete conversion.
Case Study 1: Anticancer Screening
A detailed study published in a peer-reviewed journal reported on the synthesis and biological evaluation of this compound. The researchers synthesized the compound and tested it against several cancer cell lines. The results indicated a promising anticancer profile, leading to further investigations into its mechanism of action and potential modifications to enhance efficacy.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings suggested that modifications to the chemical structure could enhance its antibacterial activity, paving the way for developing new antimicrobial agents based on this scaffold.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The (2,5-dimethylphenyl)sulfanyl moiety participates in nucleophilic and oxidative transformations:
Aldehyde Functionalization
The carbaldehyde group at position 5 undergoes classical carbonyl reactions:
Condensation Reactions
-
Schiff Base Formation : Reacts with amines (e.g., NH<sub>2</sub>-thiazole) to form imines under anhydrous conditions .
-
Knoevenagel Reaction : With active methylene compounds (e.g., malononitrile) in basic media to yield α,β-unsaturated derivatives .
Reduction/Oxidation
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Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the aldehyde to a primary alcohol (–CH<sub>2</sub>OH) .
-
Oxidation : Ag(NH<sub>3</sub>)<sub>2</sub><sup>+</sup> or KMnO<sub>4</sub> converts it to a carboxylic acid (–COOH) .
Indole Core Modifications
The 6,7-dihydro-1H-indole scaffold enables ring-specific transformations:
Aromatic Electrophilic Substitution
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at positions 4 or 6 of the indole .
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Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> generates sulfonic acid derivatives .
Hydrogenation/Dehydrogenation
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Full Saturation : H<sub>2</sub>/Pd-C reduces the tetrahydroindole to a fully saturated octahydroindole .
-
Aromatization : DDQ oxidizes the 6,7-dihydroindole to an indole via dehydrogenation .
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent undergoes demethylation and electrophilic reactions:
| Reaction | Reagents | Outcome | Citation |
|---|---|---|---|
| Demethylation | BBr<sub>3</sub> | Phenolic (–OH) derivative | |
| Halogenation | Cl<sub>2</sub>/Fe | para-Chloro substituent | |
| Cross-Coupling | Suzuki conditions | Biaryl systems |
Cascade Reactions
The compound’s multifunctionality enables complex cascades:
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Acid-Catalyzed Cyclization : p-TsOH promotes indole ring expansion or annulation with nucleophiles (e.g., thiols, alkenes) .
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Microwave-Assisted Synthesis : Accelerates imine formation or cyclocondensation (55–86% yields under 80 W irradiation) .
Synthetic Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde, a comparative analysis with structurally related indole derivatives is presented below.
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Comparative Insights
Substituent Effects on Electronic Properties: The sulfanyl group in the target compound contributes to a distinct electron density profile compared to sulfonamide-containing analogs (e.g., the compound in ). The 4-methoxyphenyl substituent introduces electron-donating effects, which may stabilize charge-transfer interactions in biological systems. This contrasts with bromine-containing analogs (e.g., ’s compound), where halogenation increases molecular weight and polar surface area .
Conformational Flexibility and Steric Effects :
- The 2,5-dimethylphenyl group on the sulfanyl moiety introduces steric bulk, which could restrict rotational freedom around the C–S bond. Crystallographic studies using SHELXL and ORTEP-3 would reveal dihedral angles and packing arrangements distinct from less-hindered derivatives .
- In contrast, the sulfonamide group in ’s compound likely adopts a planar conformation due to resonance stabilization, affecting binding modes in protein targets .
Functional Group Reactivity :
- The 5-carbaldehyde group in the target compound offers a reactive site for Schiff base formation or further derivatization, a feature shared with simpler indole-5-carbaldehydes. However, the presence of the dihydroindole core may reduce aldehyde reactivity compared to fully aromatic indoles due to increased electron delocalization .
Research Findings and Implications
- Computational Modeling : Multiwfn -based bond order analysis would predict stronger C–S bonding in the sulfanyl group compared to sulfonamides, influencing stability under physiological conditions .
- Biological Relevance : The combination of methoxyphenyl and carbaldehyde groups may synergize in targeting enzymes like aldehyde dehydrogenases or kinases, though this requires validation against sulfonamide-based analogs, which often exhibit higher solubility but lower bioavailability .
Q & A
Q. Basic Characterization
- HPLC-UV : Use a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase for baseline separation of degradation products .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and detect trace impurities .
Advanced Stability Studies - Forced Degradation : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂), then monitor degradation pathways via LC-MS/MS .
How can researchers resolve contradictions in reported biological activity data for structurally similar indole derivatives?
Data Contradiction Analysis
Discrepancies often arise from differences in assay conditions (e.g., bacterial strain variability) or compound solubility.
Methodological Recommendations :
- Standardize Assays : Adopt CLSI guidelines (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and include reference antibiotics (e.g., amikacin) as controls .
- Solubility Optimization : Use DMSO stocks ≤1% (v/v) to avoid solvent toxicity artifacts .
What strategies are effective for studying the pharmacological potential of this compound, given its structural complexity?
Q. Advanced Pharmacological Profiling
- Target Identification : Perform molecular docking with indole-targeted proteins (e.g., cytochrome P450 isoforms) using AutoDock Vina .
- ADME Prediction : Apply QSAR models to estimate logP, bioavailability, and blood-brain barrier permeability .
- In Vivo Correlation : Use zebrafish models to assess toxicity and metabolic stability before murine studies .
How does the sulfanyl group influence the compound’s physicochemical properties compared to its oxygen or nitrogen analogs?
Q. Structure-Property Relationship
- Solubility : The sulfanyl group increases lipophilicity (logP ~3.5) compared to hydroxyl or amino analogs, impacting membrane permeability .
- Stability : Sulfanyl derivatives are less prone to hydrolysis than esters but may oxidize to sulfoxides under acidic conditions .
What crystallographic insights are critical for optimizing this compound’s solid-state formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
